Montirelin

概要

説明

モンチレリンは、チロトロピン放出ホルモンアナログとしても知られており、チロトロピン放出ホルモンの作用を模倣する合成化合物です。チロトロピン放出ホルモンは、視床下部で産生されるトリペプチドホルモンであり、下垂体前葉からの甲状腺刺激ホルモンの放出を刺激します。 モンチレリンは、チロトロピン放出ホルモンよりも強力で作用時間が長く、さまざまな神経および認知障害における潜在的な治療効果が研究されています .

準備方法

合成経路と反応条件

モンチレリンは、一連のペプチドカップリング反応によって合成されます。合成は通常、以下のステップが含まれます。

アミノ基の保護: 出発アミノ酸のアミノ基は、tert-ブトキシカルボニル(Boc)またはフルオレニルメトキシカルボニル(Fmoc)などの適切な保護基を使用して保護されます。

ペプチドカップリング: 保護されたアミノ酸は、ジシクロヘキシルカルボジイミド(DCC)または1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド(EDC)などのペプチドカップリング試薬を、ヒドロキシベンゾトリアゾール(HOBt)などのカップリング添加剤の存在下でカップリングします。

脱保護: 保護基は、酸性または塩基性条件下で除去され、目的のペプチド配列が得られます。

工業生産方法

モンチレリンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスには、反応条件の最適化、自動ペプチド合成装置の使用、および最終生成物の高収率と純度を確保するための大規模精製技術が含まれます .

化学反応の分析

反応の種類

モンチレリンは、次のようなさまざまな化学反応を起こします。

酸化: モンチレリンは、システイン残基間にジスルフィド結合を形成するために酸化される可能性があります。

還元: 還元反応は、ジスルフィド結合を切断し、チオール基に戻すことができます。

置換: モンチレリンは、官能基が他の基で置換される置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 水溶液中の過酸化水素またはヨウ素。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

生成される主要な生成物

酸化: ジスルフィド結合したペプチドの形成。

還元: 遊離チオール含有ペプチドの形成。

置換: 新しい官能基を持つ修飾ペプチドの形成.

科学研究における用途

モンチレリンは、さまざまな分野における潜在的な治療用途について広く研究されてきました。

神経学: モンチレリンは、認知障害、ナルコレプシー、脊髄外傷の治療に有望であることが示されています。

医学: モンチレリンは、意識障害、脳虚血、発作の治療における潜在的な使用について調査されています.

生物学: モンチレリンは、チロトロピン放出ホルモンアナログとしての役割により、視床下部-下垂体-甲状腺軸とその調節を研究するための貴重なツールとなっています.

科学的研究の応用

Neuroprotective Effects

Montirelin has been studied for its neuroprotective properties, particularly in conditions involving disturbances of consciousness. A study demonstrated that this compound significantly improved recovery from coma induced by head concussion and narcosis in animal models. The compound was shown to shorten the recovery time for motor activity and reflexes compared to traditional thyrotropin-releasing hormone, indicating its potential as a more effective treatment option in acute neurological conditions .

Treatment of Disturbances of Consciousness

This compound is being investigated as a treatment for disturbances of consciousness, such as those resulting from traumatic brain injuries or drug overdoses. In repeated dose toxicity studies on rats, this compound was administered intravenously over 26 weeks with no significant adverse effects observed at lower doses, supporting its safety profile for chronic use . The no-observed-adverse-effect level (NOAEL) was determined to be 0.02 mg/kg, indicating a favorable therapeutic window .

Role in Sleep Regulation

Research has indicated that this compound may play a role in sleep regulation. In studies involving mice, this compound administration resulted in increased wakefulness, suggesting its potential utility in treating sleep disorders . The mechanism appears to involve the excitation of histaminergic neurons, which are crucial for promoting arousal and wakefulness.

Cardiovascular Applications

This compound's effects on cardiovascular health have also been explored. It has been shown to influence heart rate and blood pressure regulation through its action on the central nervous system. This property may be beneficial in managing conditions like orthostatic hypotension or other autonomic dysfunctions .

Metabolic Implications

The compound has implications for metabolic health as well. Studies have indicated that this compound can affect thyroid hormone levels, which are critical for metabolism regulation. Its ability to stimulate thyroid activity could be leveraged in treating hypothyroid conditions or metabolic syndromes .

Data Tables and Case Studies

作用機序

モンチレリンは、脳内のチロトロピン放出ホルモン受容体に結合することで作用します。この結合は、非選択的カチオンチャネルと電気的ナトリウム/カルシウム交換を活性化し、ニューロンの脱分極につながります。 モンチレリンは、覚醒と覚醒の促進に重要な役割を果たすヒスタミンなどの神経伝達物質の放出も調節します .

類似の化合物との比較

モンチレリンは、次のような他のチロトロピン放出ホルモンアナログと比較されます。

プロチレリン: 同様の効果がありますが、作用時間が短い別のチロトロピン放出ホルモンアナログ。

タルチレリン: チロトロピン放出ホルモンよりも強力で作用時間が長いアナログですが、薬物動態特性が異なります。

独自性

モンチレリンの独自性は、他のチロトロピン放出ホルモンアナログと比較して、強力さ、安定性、および作用時間の組み合わせにあります。 これは、治療および研究用途に貴重な化合物となっています .

類似化合物との比較

Montirelin is compared with other thyrotropin-releasing hormone analogues such as:

Protirelin: Another thyrotropin-releasing hormone analogue with similar effects but shorter duration of action.

Taltirelin: A more potent and longer-acting analogue compared to thyrotropin-releasing hormone but with different pharmacokinetic properties.

Uniqueness

This compound’s uniqueness lies in its combination of potency, stability, and longer duration of action compared to other thyrotropin-releasing hormone analogues. This makes it a valuable compound for therapeutic and research applications .

生物活性

Montirelin, also known as CG-3703, is a synthetic analog of thyrotropin-releasing hormone (TRH) that has garnered attention for its potential therapeutic applications, particularly in neurological and psychiatric disorders. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and safety profile.

This compound acts primarily through the modulation of neurotransmitter systems in the central nervous system (CNS). It is known to stimulate the release of several neuropeptides and neurotransmitters, including:

- Thyroid-stimulating hormone (TSH) : this compound enhances TSH release from the anterior pituitary gland, which subsequently influences thyroid hormone levels.

- Histamine : Studies have shown that this compound can activate histaminergic neurons in the tuberomamillary nucleus (TMN), promoting wakefulness and arousal. This effect is mediated through non-selective cation channels and electrogenic Na+/Ca2+ exchange mechanisms .

- Melatonin : Research indicates that this compound may influence melatonin synthesis in certain cell lines, suggesting a role in circadian rhythm regulation .

Efficacy in Clinical Studies

This compound has been investigated for its efficacy in various clinical settings. Notably:

- Phase II Trials : In a study involving patients with disturbances of consciousness, administration of 0.5 mg this compound over 14 days resulted in a 73% improvement in global clinical state ratings .

- Safety and Tolerability : A Phase I evaluation demonstrated that this compound was safe and well-tolerated among participants, with a favorable side effect profile .

Summary of Clinical Findings

| Study Phase | Participants | Dosage | Outcome |

|---|---|---|---|

| Phase I | 34 | N/A | Safety and tolerability established |

| Phase II | 60 | 0.5 mg/day for 14 days | 73% improvement in clinical state |

| Phase III | 240 | N/A | Similar positive results as Phase II |

Toxicity Studies

Toxicity assessments have provided insights into the safety profile of this compound. A single-dose toxicity study indicated that doses exceeding 50 mg/kg could lead to tremors in animal models, while higher doses resulted in decreased locomotor activity . A five-week intravenous toxicity study further confirmed these findings but also indicated that lower doses were generally well tolerated .

Case Studies and Research Findings

Several case studies have explored the effects of this compound on specific conditions:

- Cognitive Dysfunction : In patients with cognitive impairments, this compound has shown potential benefits by enhancing cognitive functions through its neuroprotective properties.

- Seizures : Animal models have demonstrated that this compound possesses anticonvulsant properties, offering promise for treating seizure disorders .

特性

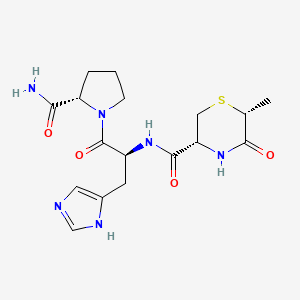

IUPAC Name |

(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHMQGIMHQPMEB-IXOXFDKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301034132 | |

| Record name | Montirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90243-66-6 | |

| Record name | Montirelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90243-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Montirelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montirelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTIRELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。